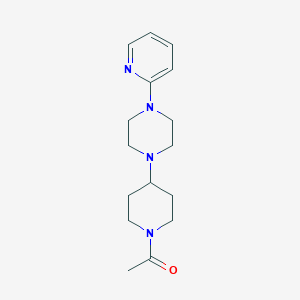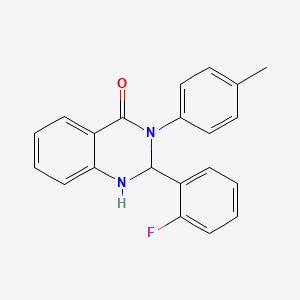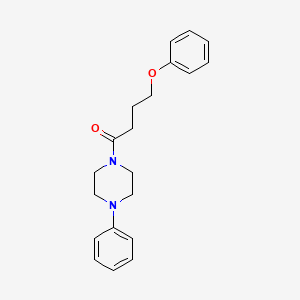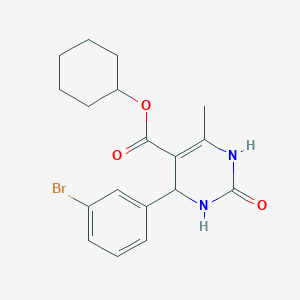![molecular formula C13H17ClN2O5 B5145028 Propyl N-(2-{[(4-chlorophenyl)(hydroxy)carbamoyl]oxy}ethyl)carbamate](/img/structure/B5145028.png)
Propyl N-(2-{[(4-chlorophenyl)(hydroxy)carbamoyl]oxy}ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl N-(2-{[(4-chlorophenyl)(hydroxy)carbamoyl]oxy}ethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a propyl group, a chlorophenyl group, and a hydroxycarbamoyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propyl N-(2-{[(4-chlorophenyl)(hydroxy)carbamoyl]oxy}ethyl)carbamate typically involves the reaction of propyl carbamate with 4-chlorophenyl isocyanate in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the carbamate nitrogen on the isocyanate carbon, followed by the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Propyl N-(2-{[(4-chlorophenyl)(hydroxy)carbamoyl]oxy}ethyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate moiety can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted chlorophenyl derivatives.
科学研究应用
Propyl N-(2-{[(4-chlorophenyl)(hydroxy)carbamoyl]oxy}ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Propyl N-(2-{[(4-chlorophenyl)(hydroxy)carbamoyl]oxy}ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxycarbamoyl moiety can form hydrogen bonds with target proteins, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the observed biological effects.
相似化合物的比较
Propyl N-(2-{[(4-chlorophenyl)(hydroxy)carbamoyl]oxy}ethyl)carbamate can be compared with other carbamate derivatives, such as:
- Methyl N-(2-{[(4-chlorophenyl)(hydroxy)carbamoyl]oxy}ethyl)carbamate
- Ethyl N-(2-{[(4-chlorophenyl)(hydroxy)carbamoyl]oxy}ethyl)carbamate
- Butyl N-(2-{[(4-chlorophenyl)(hydroxy)carbamoyl]oxy}ethyl)carbamate
The uniqueness of this compound lies in its specific propyl group, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group also contributes to its distinct properties compared to other carbamate derivatives.
属性
IUPAC Name |
2-(propoxycarbonylamino)ethyl N-(4-chlorophenyl)-N-hydroxycarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O5/c1-2-8-20-12(17)15-7-9-21-13(18)16(19)11-5-3-10(14)4-6-11/h3-6,19H,2,7-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIAYSXRMXCSNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NCCOC(=O)N(C1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl][2-(4-methoxyphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B5144949.png)



![5-{3-chloro-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5144974.png)
![(3S,4S)-3-hydroxy-4-[4-(3-methoxyphenyl)-3-oxopiperazin-1-yl]-N-(2-methylphenyl)pyrrolidine-1-carboxamide](/img/structure/B5144979.png)
![N-[4-(N-{[2-(2-methylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5144984.png)
![4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B5144986.png)

![N-[3-(2-methylphenoxy)propyl]butan-1-amine](/img/structure/B5144994.png)
![4-(2-methylpropoxy)-N-[2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B5145000.png)
![4-(4-ethoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5145014.png)


